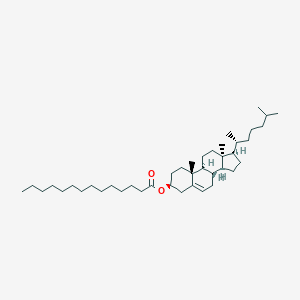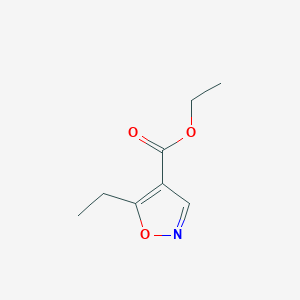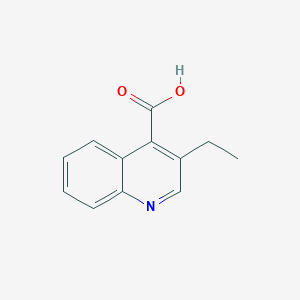
2,4-Pentanedione, 3-fluoro-3-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pentanedione, 3-fluoro-3-methyl-(9CI) is an organic compound with the molecular formula C6H9FO2 It is a fluorinated derivative of 2,4-pentanedione, featuring a fluorine atom and a methyl group attached to the central carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pentanedione, 3-fluoro-3-methyl-(9CI) can be achieved through several methods. One common approach involves the fluorination of 3-methyl-2,4-pentanedione using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide. The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and is carried out in an organic solvent such as acetonitrile.
Industrial Production Methods: Industrial production of 2,4-Pentanedione, 3-fluoro-3-methyl-(9CI) may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Pentanedione, 3-fluoro-3-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Pentanedione, 3-fluoro-3-methyl-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,4-Pentanedione, 3-fluoro-3-methyl-(9CI) involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The diketone structure allows for keto-enol tautomerism, which can affect its chemical behavior and interactions with enzymes and other biological molecules.
Comparaison Avec Des Composés Similaires
3-Chloro-2,4-pentanedione: Similar structure but with a chlorine atom instead of fluorine.
2,3-Pentanedione, 4-methyl-: A methylated derivative without the fluorine atom.
2,4-Pentanedione: The non-fluorinated parent compound.
Uniqueness: 2,4-Pentanedione, 3-fluoro-3-methyl-(9CI) is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it valuable in applications requiring specific interactions and stability.
Propriétés
Numéro CAS |
133860-72-7 |
|---|---|
Formule moléculaire |
C6H9FO2 |
Poids moléculaire |
132.13 g/mol |
Nom IUPAC |
3-fluoro-3-methylpentane-2,4-dione |
InChI |
InChI=1S/C6H9FO2/c1-4(8)6(3,7)5(2)9/h1-3H3 |
Clé InChI |
QALGMGZXYYCIQT-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C(=O)C)F |
SMILES canonique |
CC(=O)C(C)(C(=O)C)F |
Synonymes |
2,4-Pentanedione, 3-fluoro-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B162318.png)






![3-(Hydrazinylmethyl)benzo[d]isoxazole](/img/structure/B162342.png)






